Ethyl2-fluoro-3-methylbutanoate
Description
Ethyl 2-fluoro-3-methylbutanoate (CAS: 816-22-8) is a fluorinated ester characterized by a fluorine atom at the C2 position and a methyl group at the C3 position of the butanoate backbone. This structural arrangement imparts unique physicochemical properties, such as increased electronegativity and steric hindrance, which influence its reactivity and applications in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
ethyl 2-fluoro-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUGKKWHPFBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-fluoro-3-methylbutanoate and analogous fluorinated esters:
Structural and Reactivity Comparisons
- Fluorine Positional Effects: The C2-fluorine in Ethyl 2-fluoro-3-methylbutanoate induces electron-withdrawing effects, activating the ester toward nucleophilic attack at the carbonyl. In contrast, trifluoromethyl groups (e.g., in and ) amplify electronegativity and stabilize adjacent charges, altering reaction pathways. The hydroxy derivative (Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) exhibits higher polarity, making it more soluble in polar solvents but less stable under acidic conditions due to possible dehydration .
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